molecular formula C12H9Cl2N3O B2626013 5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide CAS No. 1919438-54-2

5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B2626013
CAS No.: 1919438-54-2
M. Wt: 282.12
InChI Key: GENJTCSQINPIJC-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of chloro and methyl groups in the structure can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline to yield the desired carboxamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyrazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and specificity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c1-7-4-8(13)2-3-9(7)17-12(18)10-5-16-11(14)6-15-10/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENJTCSQINPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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